4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide
Description
This compound is a heterocyclic molecule featuring a pyrimidine core substituted with a 1H-imidazole ring and a 2-methyl group. The pyrimidine is linked to a piperazine ring, which is further functionalized with a carboxamide group attached to a 2-methoxyphenyl moiety. The imidazole and pyrimidine motifs are pharmacologically significant, often associated with antimicrobial, anticancer, and CNS-targeting activities . The piperazine ring enhances bioavailability and metabolic stability, while the 2-methoxyphenyl group may influence solubility and receptor binding through steric and electronic effects.
Properties
IUPAC Name |
4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O2/c1-15-22-18(13-19(23-15)27-8-7-21-14-27)25-9-11-26(12-10-25)20(28)24-16-5-3-4-6-17(16)29-2/h3-8,13-14H,9-12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXQNRPOYOZQLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)NC3=CC=CC=C3OC)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 393.45 g/mol. Its structure features a piperazine ring substituted with an imidazole and pyrimidine moiety, which are known to influence biological interactions.
Research indicates that this compound may exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : The imidazole and pyrimidine components are often associated with enzyme inhibition, which could be relevant in targeting specific pathways in disease processes.
- Receptor Modulation : The piperazine moiety is known to interact with various neurotransmitter receptors, potentially affecting central nervous system (CNS) activity.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound demonstrate significant antimicrobial properties. For instance:
- Activity Against Mycobacterium tuberculosis : A related study found that certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound may have potential as an anti-tubercular agent.
Antiviral Potential
Research into N-Heterocycles has indicated that similar compounds show promising antiviral activity. For example, some derivatives have demonstrated inhibitory effects on respiratory syncytial virus (RSV) replication at micromolar concentrations .
Cytotoxicity Studies
Cytotoxicity assessments in human cell lines (e.g., HEK-293) indicated that many derivatives were non-toxic, suggesting a favorable safety profile for further development .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analog with 4-Methoxyphenyl Substituent
Compound : 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(4-methoxyphenyl)piperazine-1-carboxamide
- Core Structure : Identical pyrimidine-piperazine backbone.
- Key Difference : The methoxy group is para-substituted (4-methoxyphenyl) vs. ortho-substituted (2-methoxyphenyl) in the target compound.
- Steric Hindrance: The ortho-substitution in the target compound introduces steric constraints, which could reduce rotational freedom and alter binding pocket interactions.
- Data Gap: No direct pharmacological data are available for either compound, but structural analogs suggest that substituent position significantly impacts potency and selectivity .
Imidazole-Bipyridine Derivative
Compound : N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine
- Core Structure : Bipyridine linked to a methylimidazole and 4-phenylenediamine.
- Key Differences :
- Heterocyclic Core : Bipyridine vs. pyrimidine-piperazine in the target compound.
- Functional Groups : The bipyridine derivative includes a fluorescent 4-phenylenediamine group, absent in the target compound.
- Pharmacological Activities : Exhibits fluorescence and inferred anticancer/antimicrobial properties due to imidazole and bipyridine motifs. The target compound’s piperazine-pyrimidine core may prioritize CNS activity over fluorescence .
Pyrazolopyridine-Based Carboxamide
Compound : N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Core Structure : Pyrazolo[3,4-b]pyridine with ethyl-methylpyrazole and phenyl groups.
- Key Differences :
- Heterocycle Type : Pyrazolopyridine vs. pyrimidine-imidazole in the target compound.
- Substituents : Lacks piperazine and methoxyphenyl groups.
- Implications : Pyrazolopyridines are associated with kinase inhibition, whereas pyrimidine-imidazole systems may target nucleotide biosynthesis pathways. The absence of piperazine in this compound suggests reduced blood-brain barrier penetration compared to the target molecule .
Comparative Data Table
Research Findings and Inferences
- Structural-Activity Relationships (SAR): Substitution at the ortho position (target compound) vs. para () may modulate receptor binding and metabolic stability.
- Synthetic Feasibility : SNAr reactions () are viable for functionalizing pyrimidine cores, suggesting a plausible route for the target compound’s synthesis.
- Biological Potential: While direct data are lacking, the imidazole-pyrimidine framework is frequently associated with antimicrobial and anticancer activities, whereas bipyridine and pyrazolopyridine systems diverge into fluorescence or kinase targeting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
